N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide

Description

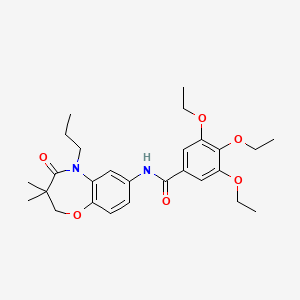

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide is a benzoxazepin derivative featuring a 1,5-benzoxazepin core substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups. The 7-position is functionalized with a 3,4,5-triethoxybenzamide moiety. This compound’s molecular formula is C₂₆H₃₄N₂O₅, with a molecular weight of 454.47 g/mol. The triethoxybenzamide substituent introduces significant steric bulk and electron-donating properties, which may influence solubility, binding affinity, and pharmacokinetics .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6/c1-7-13-29-20-16-19(11-12-21(20)35-17-27(5,6)26(29)31)28-25(30)18-14-22(32-8-2)24(34-10-4)23(15-18)33-9-3/h11-12,14-16H,7-10,13,17H2,1-6H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZNLJTXINYCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine ring through a cyclization reaction, followed by the introduction of the benzamide group via amide bond formation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The primary structural analogs of this compound are derivatives with variations in the benzamide substituent. A closely related compound, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide (CAS: 921791-78-8, BE99699), serves as a critical comparator .

Substituent Impact on Bioactivity

- BE99699 : The 4-(trifluoromethyl) group enhances metabolic stability and membrane permeability via its electron-withdrawing nature and lipophilic character. Such properties are advantageous in CNS-targeting drugs.

- The ethoxy groups may also engage in hydrogen bonding with target proteins.

Research Findings and Limitations

Structural Analysis

The benzoxazepin core’s rigidity, enforced by the 3,3-dimethyl and 4-oxo groups, may limit rotational freedom, favoring specific binding poses.

Pharmacological Data Gaps

Direct comparative studies on binding affinity, potency, or toxicity are absent in the provided evidence. For example:

- The trifluoromethyl group in BE99699 may enhance selectivity for hydrophobic binding pockets.

- The triethoxy groups in the target compound could improve solubility but reduce bioavailability (Lipinski’s Rule of Five violations due to high molecular weight >500).

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a benzoxazepine ring , which is known for its diverse pharmacological properties. The specific molecular formula is , and it has a molecular weight of approximately 370.44 g/mol. Its unique configuration allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate signaling pathways involved in various physiological processes. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors affecting neurotransmission and cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives. For instance:

- In vitro Studies : Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazepine Derivative | MCF-7 (Breast Cancer) | 5.2 |

| Benzoxazepine Derivative | HCT116 (Colon Cancer) | 7.8 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

- In vivo Studies : Animal models have demonstrated that administration of similar compounds reduces inflammation markers such as TNF-alpha and IL-6 .

Neuroprotective Effects

Research suggests potential neuroprotective properties:

- Mechanism : The compound may inhibit oxidative stress and apoptosis in neuronal cells, which is crucial for conditions like Alzheimer's disease .

Case Studies

-

Study on Anticancer Activity :

- A study investigated the effects of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-benzoxazepin) on human cancer cell lines. The results indicated significant growth inhibition in treated cells compared to controls.

-

Anti-inflammatory Effects :

- In a controlled trial involving rats with induced inflammation, the administration of this compound resulted in a marked decrease in paw edema and inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.